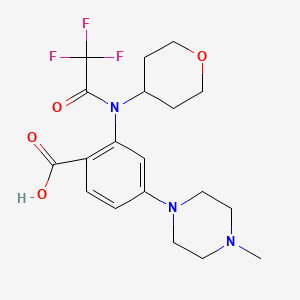

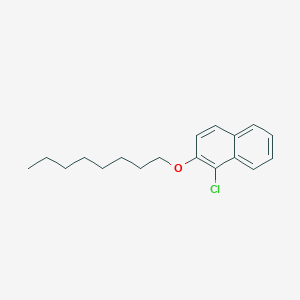

4-(4-Chloro-2-nitrophenoxy)benzoic acid

Vue d'ensemble

Description

4-(4-Chloro-2-nitrophenoxy)benzoic acid is a chemical compound with the CAS Number: 736162-72-4 . It has a molecular weight of 293.66 . It is in the form of a powder .

Molecular Structure Analysis

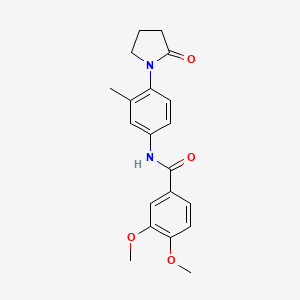

The InChI code for this compound is1S/C13H8ClNO5/c14-9-3-6-12 (11 (7-9)15 (18)19)20-10-4-1-8 (2-5-10)13 (16)17/h1-7H, (H,16,17) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 238-242 °C . The predicted boiling point is 429.3±25.0 °C and the predicted density is 1.405±0.06 g/cm3 . The pKa is predicted to be 4.17±0.10 .Applications De Recherche Scientifique

Photocatalytic Water Purification :

- Matthews (1990) explored the use of various solutes including 4-chlorophenol in aerated, aqueous suspensions of TiO2 illuminated with near UV light for water purification. The study indicated potential applications in mineralization and degradation of pollutants using sunlight and TiO2 suspensions (Matthews, 1990).

Organic Compound Transformation :

- Vione et al. (2004) investigated the nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid, identifying transformation intermediates such as nitrophenols which relate to the structure of 4-(4-Chloro-2-nitrophenoxy)benzoic acid (Vione et al., 2004).

Selective Oxidation in Photocatalysis :

- A study by Palmisano et al. (2007) on photocatalytic oxidation of benzene derivatives demonstrated how substituent groups affect selectivity to hydroxylated compounds. This research provides insights into the reactivity and potential applications of compounds similar to this compound in green synthesis (Palmisano et al., 2007).

Development of Fluorescence Probes :

- Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species, which are relevant in understanding the reactivity and applications of related compounds like this compound in biological and chemical applications (Setsukinai et al., 2003).

Adsorption Mechanism on Carbon Nanotubes :

- Li et al. (2013) studied the adsorption of ionizable compounds including benzoic acid on carbon nanotubes, providing insights into the interaction mechanisms of similar compounds for environmental applications (Li et al., 2013).

Chemical Reactions and Derivatization :

- Begunov and Valyaeva (2015) synthesized new AB-type monomers for polybenzimidazoles from derivatives of chloro-nitrophenyl compounds, demonstrating the chemical reactivity and potential for creating advanced materials (Begunov & Valyaeva, 2015).

Safety and Hazards

The safety information for 4-(4-Chloro-2-nitrophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Propriétés

IUPAC Name |

4-(4-chloro-2-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUDQCDZOOLCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2939432.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)

![3-(2-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2939440.png)

![4-[1-(3-Fluoro-4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2939441.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2939443.png)